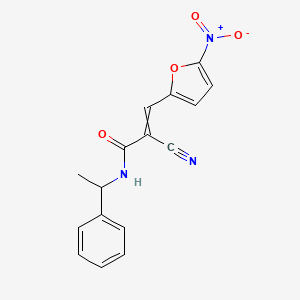

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide

Description

2-Cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide is a synthetic enamide derivative characterized by a nitrofuran substituent and a phenylethylamide group. The nitrofuran moiety introduces strong electron-withdrawing properties due to the nitro group, while the phenylethylamide side chain contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-11(12-5-3-2-4-6-12)18-16(20)13(10-17)9-14-7-8-15(23-14)19(21)22/h2-9,11H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAPTNHJXOXVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the nitrofuran intermediate: This step involves the nitration of furan to produce 5-nitrofuran-2-carbaldehyde.

Knoevenagel condensation: The nitrofuran intermediate undergoes a Knoevenagel condensation with malononitrile in the presence of a base, such as piperidine, to form the cyano-substituted intermediate.

Amidation: The final step involves the reaction of the cyano-substituted intermediate with 1-phenylethylamine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's significant antibacterial properties, particularly against Mycobacterium tuberculosis. The compound exhibits a minimum inhibitory concentration (MIC) of 0.031 mg/L, outperforming traditional first-line antituberculosis drugs such as isoniazid and rifampicin in vitro .

Case Study: Antitubercular Activity

In a study evaluating the efficacy of various derivatives of nitrofuran compounds, 2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide was shown to be particularly effective against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. The selectivity index (SI) for this compound was notably high, indicating low cytotoxicity towards mammalian cell lines while maintaining potent antibacterial activity .

Comparative Efficacy Table

| Compound Name | MIC (mg/L) | Comparison to Standard Drugs | Selectivity Index |

|---|---|---|---|

| This compound | 0.031 | Better than isoniazid, rifampicin | High |

| Isoniazid | 0.1 | - | Low |

| Rifampicin | 0.05 | - | Medium |

Future Research Directions

Further research is needed to explore the full therapeutic potential of this compound in various disease models beyond tuberculosis. Investigating its efficacy against other bacterial infections and understanding its pharmacokinetics will be crucial for developing it into a viable drug candidate.

Mechanism of Action

The mechanism of action of 2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with biological molecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage bacterial DNA and proteins, leading to antimicrobial effects. The cyano and phenylethyl groups may also interact with specific molecular targets, modulating their activity and contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Data for Enamide Derivatives

Key Observations:

Substituent Effects on Yield: The electron-donating methoxy group in 5b correlates with a high yield (90%), while the electron-withdrawing chlorine in 5c reduces yield to 63% . This trend suggests that electron-donating groups stabilize intermediates during synthesis.

Melting Points and Crystallinity: 5b and 5c exhibit high melting points (292°C and 286°C, respectively), likely due to hydrogen bonding involving the sulfonamide group and aromatic stacking .

Functional Group Diversity :

- 5b and 5c incorporate sulfonamide groups, which are associated with enzyme inhibition (e.g., carbonic anhydrase) . In contrast, the target compound’s phenylethylamide group enhances lipophilicity, possibly improving membrane permeability.

- Chromone derivatives (e.g., Compound 1 in ) often exhibit optical properties due to conjugated systems, diverging from the nitrofuran-based target compound’s likely focus on redox-mediated bioactivity .

Electronic and Steric Properties

- Nitrofuran vs. Aryl Substituents : The nitro group in the target compound introduces stronger electron-withdrawing effects compared to methoxy or chlorine substituents in 5b and 5c . This could influence reactivity in electrophilic or nucleophilic reactions.

Biological Activity

2-Cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide, known by its CAS number 6337-83-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 313.29 g/mol. The compound features a cyano group, a nitrofuran moiety, and an amide linkage, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing nitrofuran derivatives exhibit notable antimicrobial properties. For instance, the presence of the 5-nitrofuran group in this compound has been associated with enhanced antibacterial and antifungal activities. In comparative assays, derivatives with similar structures have shown significant inhibition against various pathogens, suggesting that this compound may exhibit similar efficacy.

| Compound | Target Pathogen | Activity |

|---|---|---|

| 2-Cyano... | E. coli | Inhibition |

| 2-Cyano... | S. aureus | Moderate |

| 2-Cyano... | C. albicans | Strong |

Cytotoxicity

Cytotoxicity studies indicate that this compound may selectively induce apoptosis in cancer cell lines. IC50 values for various cancer types have been recorded, demonstrating a potential for therapeutic use in oncology. For example, preliminary data suggest an IC50 value of approximately 368 mg/L against rat brain striatum primary neurons, indicating a moderate cytotoxic profile that warrants further investigation.

The proposed mechanism involves the interaction of the nitrofuran moiety with cellular targets leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in microbial cells and cancer cells alike. This mechanism may underlie both its antimicrobial and anticancer effects.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of various nitrofuran derivatives, including this compound. The study found that this compound significantly inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 45 µM after 48 hours of treatment .

Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains. The compound was tested against clinical isolates of MRSA and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide in laboratory settings?

- Methodological Answer :

-

Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

-

Store the compound in a cool, dry place, segregated from oxidizing agents.

-

In case of skin contact, wash immediately with water for 15 minutes and seek medical attention .

Hazard Mitigation Protocol Reference Inhalation risk Use fume hood Skin exposure SDS Section 4.1

Q. What analytical techniques are suitable for confirming the purity and structure of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H NMR (δ 7.2–8.1 ppm for aromatic protons) and <sup>13</sup>C NMR (nitrile peak ~110–120 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 340.3) .

Q. How can researchers synthesize this compound, and what purification methods are recommended?

- Methodological Answer :

- Synthesis : React 5-nitrofuran-2-carbaldehyde with cyanoacetamide under Knoevenagel condensation, followed by N-alkylation with 1-phenylethylamine .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .

- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane).

Advanced Research Questions

Q. How can quantum chemical computations predict the reactivity and stability of this compound?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to:

- Predict electrophilic sites (e.g., nitrile and nitrofuran groups) .

- Calculate bond dissociation energies to assess thermal stability .

- Use Molecular Electrostatic Potential (MEP) maps to visualize electron-rich regions prone to nucleophilic attack .

Q. What experimental designs are appropriate for studying environmental degradation pathways?

- Methodological Answer :

- Lab-Scale Degradation : Use a split-plot design with controlled variables (pH, temperature, UV exposure). Monitor degradation via HPLC and LC-MS .

- Ecotoxicology : Apply OECD Test Guideline 301 for ready biodegradability assessment in aqueous systems .

- Field Studies : Deploy randomized block designs to evaluate soil adsorption and leaching potential .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Determine bond lengths and angles to confirm stereochemistry (e.g., cis vs. trans configuration of the enamide group) .

- Compare experimental data with Cambridge Structural Database (CSD) entries for analogous nitrofuran derivatives .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .

- Replication Studies : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to compare IC50 values across datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.